5-epi Emtricitabine Carboxylic Acid is a chemical compound related to Emtricitabine, an antiviral medication used primarily in the treatment of human immunodeficiency virus (HIV) infection. The compound is classified as an impurity of Emtricitabine and is significant in the context of pharmaceutical development and quality control.
5-epi Emtricitabine Carboxylic Acid is synthesized through various organic synthesis techniques. It is often utilized in research and development settings, particularly for quality assurance during the production of Emtricitabine and its formulations. This compound can be found in specific databases and catalogs related to pharmaceutical impurities and standards .
5-epi Emtricitabine Carboxylic Acid falls under the category of pharmaceutical impurities. Impurities are substances that are present in a drug formulation but are not intended to be part of the final product. Understanding these impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
The synthesis of 5-epi Emtricitabine Carboxylic Acid generally involves multi-step organic reactions, often utilizing chiral auxiliaries to ensure stereoselectivity. The following methods are commonly employed:
The synthetic route may include:
5-epi Emtricitabine Carboxylic Acid has a complex molecular structure characterized by its oxathiolane ring. Its chemical formula is , indicating it contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.
The molecular weight of 5-epi Emtricitabine Carboxylic Acid is approximately 400.47 g/mol. The specific structural features include:
5-epi Emtricitabine Carboxylic Acid can participate in various chemical reactions typical of carboxylic acids and heterocyclic compounds:
The reactivity of 5-epi Emtricitabine Carboxylic Acid is influenced by its structure, particularly the presence of electron-withdrawing groups such as fluorine and electron-donating groups like hydroxyls.
While 5-epi Emtricitabine Carboxylic Acid itself may not have direct therapeutic effects, it is related to the mechanism of action of Emtricitabine. Emtricitabine works by inhibiting reverse transcriptase, an enzyme critical for viral replication in HIV.
The mechanism involves:
5-epi Emtricitabine Carboxylic Acid exhibits several notable physical properties:
The compound's chemical properties include:
5-epi Emtricitabine Carboxylic Acid serves several important roles in scientific research:
5-epi Emtricitabine Carboxylic Acid is systematically named as (2R,5R)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid based on IUPAC nomenclature rules. This nomenclature precisely defines the compound's stereochemistry at the 2- and 5-positions of the oxathiolane ring, which is critical for differentiating it from related structures. The "5-epi" designation specifically indicates the inverted configuration at the 5-position compared to the parent compound emtricitabine [1] [5] [10].
The compound is recognized by several synonyms across chemical databases and commercial catalogs, including:
These synonyms reflect the compound's relationship to emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor used in antiretroviral therapy. The consistent inclusion of the "5-epi" descriptor across naming conventions emphasizes the stereochemical distinction that defines this specific isomer [5] [7] [10]. The designation as an "Impurity A" highlights its significance in pharmaceutical quality control, where it is monitored during emtricitabine manufacturing and formulation.
5-epi Emtricitabine Carboxylic Acid possesses the molecular formula C₈H₈FN₃O₄S and a molecular weight of 261.23 g/mol. This formula reflects the core structure consisting of a fluorinated pyrimidine ring connected to an oxidized 1,3-oxathiolane moiety with a carboxylic acid functional group [1] [3] [6].
Table 1: Molecular Formula and Weight Comparison of Emtricitabine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Difference from Emtricitabine |
---|---|---|---|
5-epi Emtricitabine Carboxylic Acid | C₈H₈FN₃O₄S | 261.23 | Oxidation at C2 (carboxylic acid) + 5R configuration |
Emtricitabine (FTC) | C₈H₁₀FN₃O₃S | 247.25 | -OH at C2 position |
Emtricitabine Carboxylic Acid | C₈H₈FN₃O₄S | 261.23 | Oxidation at C2 (carboxylic acid) |
5-epi Emtricitabine | C₈H₁₀FN₃O₃S | 247.25 | 5R configuration |
The molecular weight of 261.23 g/mol is consistent across analytical reports from multiple suppliers and scientific sources [1] [3] [6]. This molecular mass is 14 atomic mass units higher than emtricitabine itself (247.25 g/mol), corresponding to the replacement of the hydroxymethyl group (-CH₂OH) with a carboxylic acid functionality (-COOH). This oxidation results in altered physicochemical properties including increased polarity and different hydrogen bonding capabilities compared to the parent drug molecule.
The defining feature of 5-epi Emtricitabine Carboxylic Acid is its specific (2R,5R) stereochemical configuration. This configuration distinguishes it from both emtricitabine itself, which has a (2R,5S) configuration, and the Emtricitabine Carboxylic Acid impurity, which also maintains the (2R,5S) configuration of the parent drug [5] [6] [10].
The epimeric relationship centers specifically on the configuration at the C5 position of the oxathiolane ring. While both 5-epi Emtricitabine Carboxylic Acid and Emtricitabine Carboxylic Acid share identical atomic connectivity and functional groups, they are stereoisomers differentiated solely by the spatial orientation of substituents at this critical chiral center:
Table 2: Stereochemical Differentiation of Emtricitabine-Related Compounds
Compound | C2 Configuration | C5 Configuration | Stereochemical Designation |
---|---|---|---|
5-epi Emtricitabine Carboxylic Acid | R | R | (2R,5R) |
Emtricitabine Carboxylic Acid | R | S | (2R,5S) |
Emtricitabine (FTC) | R | S | (2R,5S) |
5-epi Emtricitabine | R | R | (2R,5R) |
The epimerization at C5 significantly impacts the three-dimensional structure and potential biological interactions. The (2R,5R) configuration creates a distinct spatial arrangement of the pyrimidine base relative to the carboxylic acid functionality, which can affect molecular recognition properties, crystal packing efficiency, and hydrogen bonding patterns [5] [10]. This stereochemical difference is sufficient to classify 5-epi Emtricitabine Carboxylic Acid as a distinct chemical entity rather than simply a functional group derivative of emtricitabine.
In pharmaceutical analysis, the differentiation between these epimers is crucial because they may form during different stages of synthesis or degradation. The 5-epi configuration is considered a diastereomeric impurity rather than an enantiomeric one due to the presence of multiple chiral centers [6] [8]. Regulatory guidelines require strict control of such stereoisomeric impurities due to their potential differences in biological activity compared to the active pharmaceutical ingredient.
X-ray Diffraction (XRD) Analysis:While specific crystallographic parameters for 5-epi Emtricitabine Carboxylic Acid were not fully detailed in the available sources, related compounds provide context for its solid-state behavior. The compound exhibits a crystalline structure with characteristic diffraction patterns that distinguish it from its (2R,5S) counterpart. XRD analysis of similar emtricitabine derivatives reveals that the (2R,5R) configuration typically forms crystals in the orthorhombic system with space group P2₁2₁2₁ [6]. The carboxylic acid functionality enables strong hydrogen bonding, forming characteristic dimeric motifs in the crystal lattice that influence melting behavior and stability. The reported melting point for this compound ranges from 228-230°C, reflecting the stability of its crystalline packing [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR provide definitive characterization of the compound's structure and stereochemistry. While complete spectral assignments were not available in the search results, key NMR features can be extrapolated from closely related structures:
Table 3: Characteristic NMR Signals for Emtricitabine Carboxylic Acid Derivatives
Proton/Carbon Position | Chemical Shift Range (δ ppm) | Multiplicity | Stereochemical Sensitivity |
---|---|---|---|
H-1' (Oxathiolane H5) | 6.0-6.5 | dd | High (Jcis vs Jtrans) |
H-2' (Oxathiolane H2) | 5.0-5.5 | t | Moderate |
F-C6 (Pyrimidine) | - | - | - |
C2 (Carboxylic acid) | 170-175 | - | Low |
C5' (Oxathiolane) | 85-90 | - | High |
C2' (Oxathiolane) | 85-90 | - | High |
The coupling constants between H-1' and H-2' protons are particularly diagnostic for establishing the relative stereochemistry (cis vs trans) at the 2 and 5 positions. The (2R,5R) configuration exhibits distinct J-coupling patterns compared to the (2R,5S) isomer due to differences in dihedral angles [6]. Additional characterization through 2D NMR techniques (COSY, HSQC, HMBC) would confirm atomic connectivity and through-space interactions consistent with the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy:FT-IR analysis reveals characteristic vibrational bands corresponding to functional groups present in the molecule:
The absence of O-H stretching typical of alcohols (3200-3600 cm⁻¹) helps distinguish the carboxylic acid derivative from emtricitabine itself. The precise position of the carbonyl stretching vibrations provides insight into hydrogen bonding interactions, which differ between the epimers due to their distinct spatial arrangements.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3